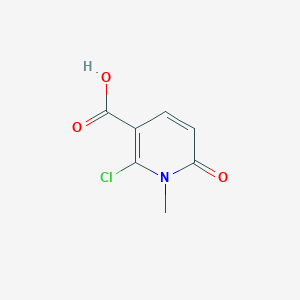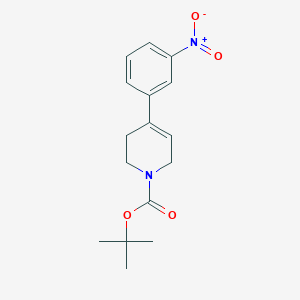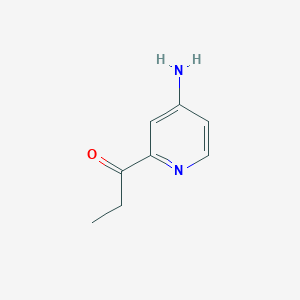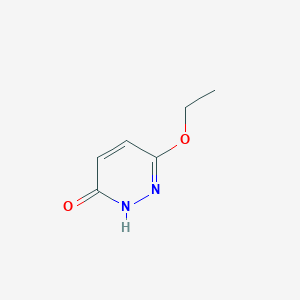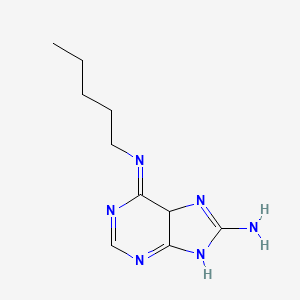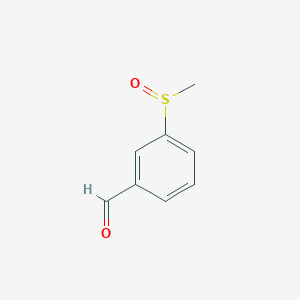
3-(Methylsulfinyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfinyl)benzaldehyde is an organic compound with the molecular formula C8H8O2S It is characterized by a benzaldehyde core substituted with a methylsulfinyl group at the meta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfinyl)benzaldehyde can be achieved through several methods. One common approach involves the oxidation of 3-(Methylthio)benzaldehyde using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the selective oxidation of 3-(Methylthio)benzaldehyde. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Methylsulfinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives using strong oxidizing agents.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: 3-(Methylsulfonyl)benzaldehyde.
Reduction: 3-(Methylsulfinyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Applications De Recherche Scientifique
3-(Methylsulfinyl)benzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Methylsulfinyl)benzaldehyde involves its interaction with cellular macromolecules. It can bind to free amino groups in proteins, leading to the formation of Schiff bases. This interaction can disrupt cellular processes, particularly those involving redox homeostasis. The compound’s ability to generate reactive oxygen species (ROS) further contributes to its biological activity .
Comparaison Avec Des Composés Similaires
3-(Methylsulfonyl)benzaldehyde: This compound is structurally similar but contains a sulfone group instead of a sulfinyl group.
4-(Methylsulfonyl)benzaldehyde: Another related compound with the sulfone group at the para position.
Uniqueness: 3-(Methylsulfinyl)benzaldehyde is unique due to its specific substitution pattern and the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfone analogs. Its ability to participate in redox reactions and form Schiff bases makes it particularly valuable in research focused on oxidative stress and redox biology .
Propriétés
Formule moléculaire |
C8H8O2S |
|---|---|
Poids moléculaire |
168.21 g/mol |
Nom IUPAC |
3-methylsulfinylbenzaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-11(10)8-4-2-3-7(5-8)6-9/h2-6H,1H3 |
Clé InChI |
STTTUGHXWAHUPN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=CC=CC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


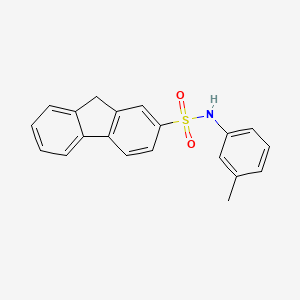

![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B13992341.png)
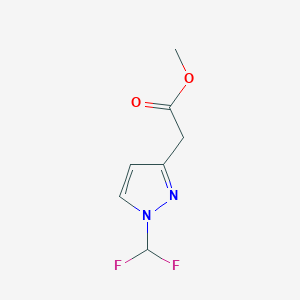
![1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13992350.png)
![1-[2-(benzyloxy)ethyl]-4-bromo-1H-pyrazole](/img/structure/B13992356.png)
![3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1'-biphenyl]-4-ol](/img/structure/B13992369.png)
